Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Overview
Description
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C10H5ClF3NO2S It is characterized by the presence of a thieno[3,4-b]pyridine core, which is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophene-2-carboxylic acid in the presence of a dehydrating agent, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and esterification processes efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products
Substitution Products: Various substituted thieno[3,4-b]pyridine derivatives.
Oxidation Products: Oxidized forms of the thieno[3,4-b]pyridine core.
Reduction Products: Reduced derivatives with altered functional groups.
Hydrolysis Products: Carboxylic acids derived from the ester group.
Scientific Research Applications
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-6-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
- 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-5-carboxylic acid
Uniqueness
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2S/c1-17-9(16)8-7-4(3-18-8)5(11)2-6(15-7)10(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOEAIMNWEEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379534 | |
Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-40-4 | |
Record name | Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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